

In vitro validation of PEG3-bis-(ethyl phosphonate) conjugate activity

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Compound of Interest

Compound Name: PEG3-bis-(ethyl phosphonate)

Cat. No.: B609894

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An objective comparison of the in vitro performance of a hypothetical PROTAC, "PROTAC-X-PEG3-BEP," which utilizes the **PEG3-bis-(ethyl phosphonate)** linker, against a similar PROTAC with a standard alkyl linker, "PROTAC-X-Alkyl," and a small molecule inhibitor of the target protein. This guide provides supporting experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of the validation process for such molecules.

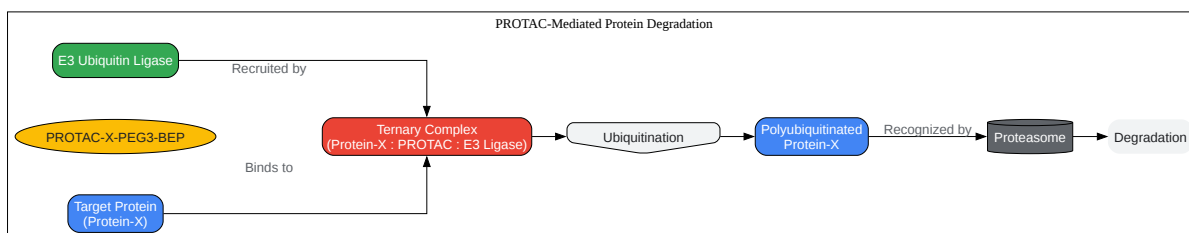
Introduction to PROTAC-X-PEG3-BEP

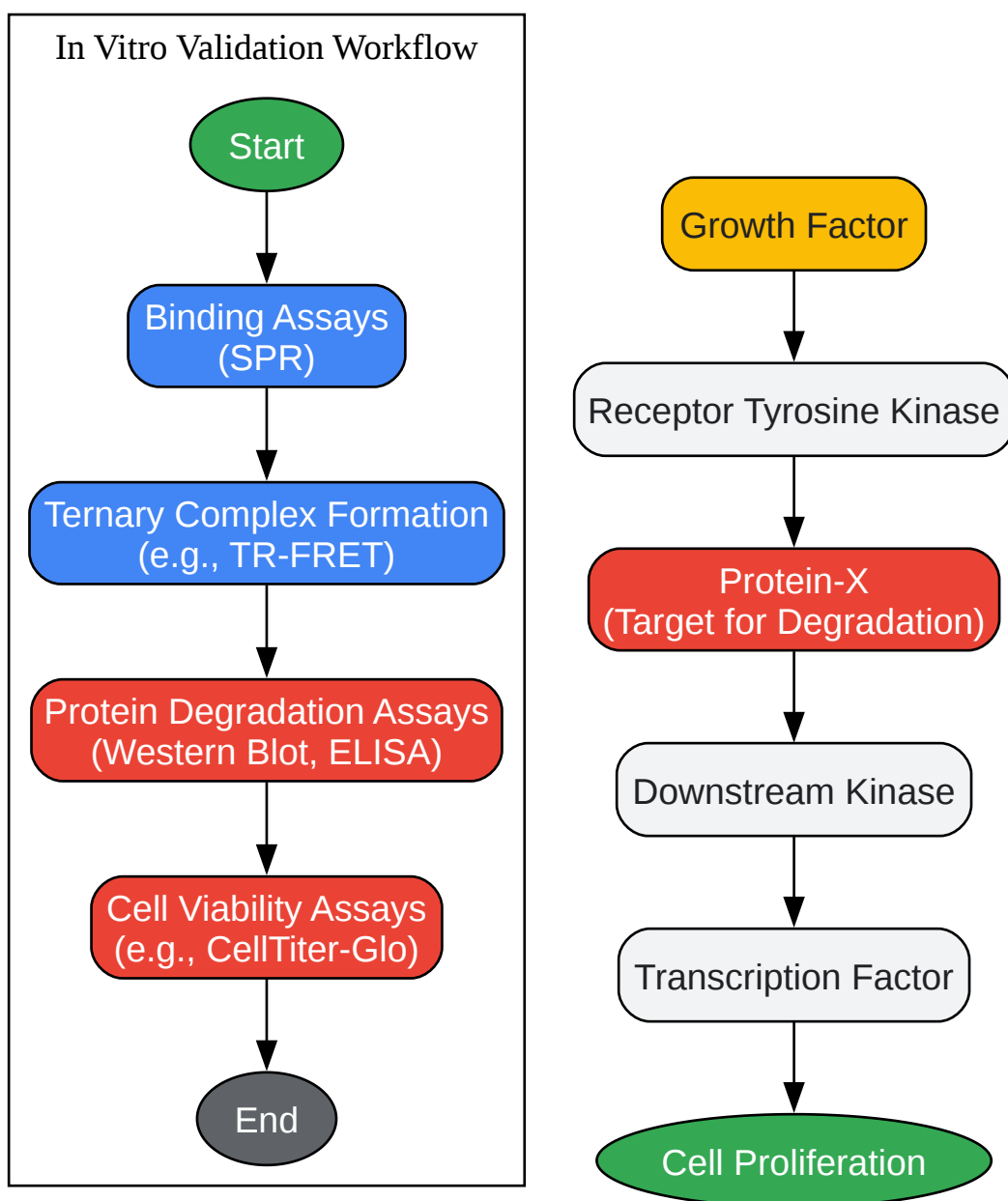
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The choice of linker can significantly impact the efficacy of a PROTAC by influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (Target Protein : PROTAC : E3 Ligase).

This guide focuses on a hypothetical PROTAC, designated "PROTAC-X-PEG3-BEP," designed to target the hypothetical "Protein-X," a kinase implicated in a cancer signaling pathway. This PROTAC utilizes the **"PEG3-bis-(ethyl phosphonate)"** linker. For comparative purposes, its performance is evaluated against "PROTAC-X-Alkyl," which is identical except for the use of a simple alkyl linker, and a conventional small molecule inhibitor of Protein-X.

Mechanism of Action

The fundamental mechanism of PROTAC-X-PEG3-BEP involves hijacking the cell's natural protein disposal system. The PROTAC simultaneously binds to Protein-X and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Protein-X. The polyubiquitinated Protein-X is then recognized and degraded by the proteasome.





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